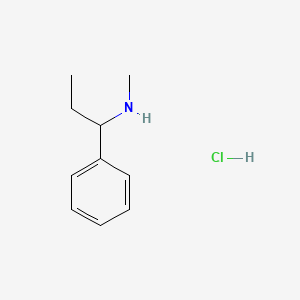

N-methyl-1-phenyl-1-propanamine hydrochloride

Vue d'ensemble

Description

N-méthyl-1-phénylpropan-1-amine (chlorhydrate) est un composé qui appartient à la catégorie des benzylamines. Il est couramment utilisé comme étalon de référence analytique dans les applications médico-légales et de recherche . Le composé est connu pour sa forme solide cristalline et a une formule moléculaire de C10H15N • HCl .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse de N-méthyl-1-phénylpropan-1-amine (chlorhydrate) implique généralement la réaction de la phénylpropanone avec la méthylamine dans des conditions d'amination réductrice. Ce processus peut être réalisé en utilisant divers agents réducteurs tels que le cyanoborohydrure de sodium ou l'hydrogène en présence d'un catalyseur .

Méthodes de production industrielle

Dans les milieux industriels, la production de N-méthyl-1-phénylpropan-1-amine (chlorhydrate) implique souvent des procédés d'amination réductrice à grande échelle. Les conditions de réaction sont optimisées pour assurer un rendement élevé et la pureté du produit final. Le composé est ensuite purifié par des techniques de cristallisation et de recristallisation .

Analyse Des Réactions Chimiques

Types de réactions

N-méthyl-1-phénylpropan-1-amine (chlorhydrate) subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former les cétones ou aldéhydes correspondants.

Réduction : Il peut être réduit pour former des amines secondaires.

Substitution : Le composé peut subir des réactions de substitution nucléophile, où le groupe méthyle peut être remplacé par d'autres nucléophiles.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont couramment utilisés.

Substitution : Les nucléophiles comme les halogénures et les amines sont utilisés dans des conditions basiques ou acides.

Principaux produits formés

Oxydation : Formation de phénylpropanone ou de phénylacétaldéhyde.

Réduction : Formation d'amines secondaires.

Substitution : Formation de benzylamines substituées.

Applications de la recherche scientifique

N-méthyl-1-phénylpropan-1-amine (chlorhydrate) est largement utilisé dans la recherche scientifique, notamment :

Chimie : Comme étalon de référence en chimie analytique pour la spectrométrie de masse et la chromatographie.

Biologie : Dans des études liées à l'activité des neurotransmetteurs et à la liaison des récepteurs.

Médecine : Recherche sur ses effets potentiels sur le système nerveux central.

Industrie : Utilisé dans la synthèse de divers produits pharmaceutiques et intermédiaires chimiques.

Mécanisme d'action

Le mécanisme d'action exact de N-méthyl-1-phénylpropan-1-amine (chlorhydrate) n'est pas complètement compris. On pense qu'il interagit avec les systèmes de neurotransmetteurs dans le cerveau, affectant en particulier la libération et la recapture de la dopamine et de la norépinéphrine. Cette interaction peut entraîner des effets stimulants sur le système nerveux central .

Applications De Recherche Scientifique

N-methyl-1-Phenylpropan-1-amine (hydrochloride) is widely used in scientific research, including:

Chemistry: As a reference standard in analytical chemistry for mass spectrometry and chromatography.

Biology: In studies related to neurotransmitter activity and receptor binding.

Medicine: Research on its potential effects on the central nervous system.

Industry: Used in the synthesis of various pharmaceuticals and chemical intermediates.

Mécanisme D'action

The exact mechanism of action of N-methyl-1-Phenylpropan-1-amine (hydrochloride) is not fully understood. it is believed to interact with neurotransmitter systems in the brain, particularly affecting the release and reuptake of dopamine and norepinephrine. This interaction can lead to stimulant effects on the central nervous system .

Comparaison Avec Des Composés Similaires

Composés similaires

N-méthyl-2-phénylpropan-1-amine (chlorhydrate) : Un isomère de position avec des propriétés similaires mais un arrangement structurel différent.

Phénylpropanolamine : Un composé avec des effets stimulants similaires mais une structure chimique et un profil pharmacologique différents.

Unicité

N-méthyl-1-phénylpropan-1-amine (chlorhydrate) est unique en raison de sa configuration structurelle spécifique, qui influence son interaction avec les cibles biologiques et ses applications dans la recherche et l'analyse médico-légale .

Activité Biologique

N-methyl-1-phenyl-1-propanamine hydrochloride, also known as a member of the phenylpropylamine class, has garnered attention for its biological activities, particularly in the context of neurological disorders and its pharmacological properties. This article synthesizes research findings on its biological activity, mechanisms of action, and potential therapeutic applications.

This compound is characterized by its structural formula, which includes a methyl group and a phenyl group attached to a propanamine backbone. The compound is soluble in water due to its hydrochloride form, facilitating its use in pharmacological studies.

The primary mechanism of action for this compound involves its role as a selective serotonin-norepinephrine reuptake inhibitor (SSNRI) . This class of compounds functions by inhibiting the reuptake of serotonin and norepinephrine in the central nervous system, thereby increasing the availability of these neurotransmitters. This mechanism is particularly beneficial in treating depressive and anxiety disorders, which are often linked to low levels of serotonin .

Pharmacological Profile

The pharmacological profile of this compound indicates several key properties:

| Property | Value |

|---|---|

| Human Intestinal Absorption | High (0.9374) |

| Blood-Brain Barrier Penetration | High (0.9466) |

| Caco-2 Permeability | Moderate (0.8608) |

| P-glycoprotein Substrate | Non-substrate |

| CYP450 2D6 Substrate | Substrate (0.6953) |

| Ames Test | Non-toxic (0.8933) |

These properties suggest that the compound is well absorbed in the human body and can effectively cross the blood-brain barrier, making it a candidate for central nervous system disorders .

Case Studies and Research Findings

- Antidepressant Effects : In clinical studies focusing on depression and anxiety, compounds similar to this compound have shown significant efficacy in improving mood and reducing anxiety symptoms. For instance, the SSNRI profile aligns with drugs like duloxetine and venlafaxine, which are established treatments for major depressive disorder .

- Neuroprotective Properties : Research indicates that this compound may exhibit neuroprotective effects through its action on glutamate receptors. In particular, it has been studied as an antagonist for metabotropic glutamate receptor subtype 5 (mGlu5), which is implicated in various neurodegenerative diseases.

- Comparative Studies : A comparative analysis of similar compounds has highlighted the unique pharmacokinetic properties of this compound, particularly its interaction with cytochrome P450 enzymes, which can influence drug metabolism and efficacy .

Propriétés

IUPAC Name |

N-methyl-1-phenylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-3-10(11-2)9-7-5-4-6-8-9;/h4-8,10-11H,3H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUNCXRPUXAZUEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76605-79-3 | |

| Record name | N-Methyl-1-phenylpropan-1-amine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076605793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-METHYL-1-PHENYLPROPAN-1-AMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HU57KD63WP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.